molecular formula C15H16FNO2 B2551573 5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034336-95-1

5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2551573
CAS No.: 2034336-95-1
M. Wt: 261.296
InChI Key: XRMYQZCBUXYNLS-UHFFFAOYSA-N
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Description

5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C15H16FNO2 and its molecular weight is 261.296. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Pharmacological Potential

The complex molecular structure of 5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane has been the subject of various studies, focusing on its synthesis, potential pharmacological applications, and as a scaffold for further chemical modifications. This compound, due to its unique bicyclic framework, has been explored for its utility in diverse synthetic pathways and potential as a lead compound in drug discovery.

One significant area of research involves the development of efficient synthetic methods for trifluoromethylated morpholines and oxazepanes, showcasing the compound's role in generating functionally rich heterocycles. These heterocycles have critical implications in medicinal chemistry, given their presence in numerous bioactive molecules. The method elaborates on a domino reaction strategy, highlighting the compound's utility in constructing complex molecular architectures under controlled conditions for potential therapeutic applications (Rulev et al., 2016).

Another study presented a versatile synthetic approach to disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, demonstrating the compound's utility as a scaffold for generating backbone-constrained γ-amino acid analogues. These analogues are of significant interest due to their resemblance to FDA-approved drugs such as baclofen and pregabalin, suggesting potential applications in designing novel therapeutics (Garsi et al., 2022).

Furthermore, research on the conformation and charge distribution of bicyclic β-lactams, including derivatives of this compound, has provided insights into structure-activity relationships. This study highlights the compound's relevance in the development of β-lactamase inhibitors, a critical class of antibiotics, by investigating its structural properties and interactions (Fernández et al., 1992).

Lastly, the synthesis and chemical behavior of related bicyclic compounds have been explored, demonstrating the compound's potential as a versatile intermediate for the generation of novel chemical entities. These studies underscore the importance of this compound in facilitating the synthesis of complex molecular structures, further expanding its applications in scientific research and drug development (Miege et al., 2010).

Properties

IUPAC Name

[1-(4-fluorophenyl)cyclopropyl]-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2/c16-11-3-1-10(2-4-11)15(5-6-15)14(18)17-8-13-7-12(17)9-19-13/h1-4,12-13H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMYQZCBUXYNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)N3CC4CC3CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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